N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-cyclobutyloxypiperidine-1-carboxamide
Description
N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-cyclobutyloxypiperidine-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperidine ring, and a cyano group, which contribute to its diverse reactivity and functionality.
Properties
IUPAC Name |
N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-cyclobutyloxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-10-13(9-16)14(22-18-10)17-15(20)19-7-5-12(6-8-19)21-11-3-2-4-11/h11-12H,2-8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJOOPBZXGQCGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C#N)NC(=O)N2CCC(CC2)OC3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-cyclobutyloxypiperidine-1-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group is often introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyanide ion.
Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions involving amines and dihaloalkanes.
Coupling Reactions: The final step involves coupling the thiazole and piperidine rings, often using reagents like carbodiimides to facilitate the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Cyanide ions, halides, and other nucleophiles.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted thiazole and piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-cyclobutyloxypiperidine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, the compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-cyclobutyloxypiperidine-1-carboxamide involves its interaction with specific molecular targets. The cyano group and thiazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-methoxypiperidine-1-carboxamide
- N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-ethoxypiperidine-1-carboxamide
- N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-propoxypiperidine-1-carboxamide
Uniqueness
Compared to similar compounds, N-(4-cyano-3-methyl-1,2-thiazol-5-yl)-4-cyclobutyloxypiperidine-1-carboxamide is unique due to the presence of the cyclobutyl group. This group can influence the compound’s steric properties and reactivity, potentially leading to different biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
